molecular formula C18H21N3O5S B11015819 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide

Cat. No.: B11015819
M. Wt: 391.4 g/mol
InChI Key: NYWZRIWOVBVSLN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide, often referred to as a thiazole derivative, belongs to the class of heterocyclic organic compounds. Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find natural occurrence in Vitamin B1 (thiamine) and serve as parent compounds for various chemical derivatives .

Preparation Methods

The synthetic routes for N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide may involve cyclization reactions, condensations, and functional group transformations. Industrial production methods typically optimize these routes for efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide has found applications in:

    Medicine: As potential antitumor and cytotoxic agents.

    Chemistry: As a building block for designing novel compounds.

    Industry: In the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare thiazole derivatives to related molecules to highlight their unique properties and applications.

Remember that scientific advancements continually expand our understanding of compounds like N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C18H21N3O5S/c1-13-11-16(22)12-18(24)20(13)9-7-17(23)19-14-3-5-15(6-4-14)21-8-2-10-27(21,25)26/h3-6,11-12,22H,2,7-10H2,1H3,(H,19,23)

InChI Key

NYWZRIWOVBVSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)O

Origin of Product

United States

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